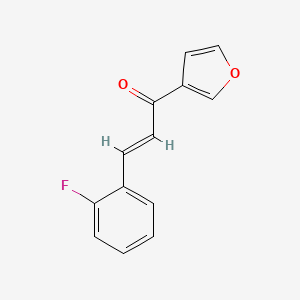
(E)-3-(2-fluorophenyl)-1-(3-furyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of EF-PPO is C13H9FO2, and its molecular weight is 216.211 . The compound contains a fluorophenyl group, a furyl group, and a propenone group, which contribute to its unique structural properties.Physical And Chemical Properties Analysis
EF-PPO is a solid compound with a molecular weight of 216.211 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Nonlinear Optical Properties
Research demonstrates that chalcone derivatives, including those structurally related to (E)-3-(2-fluorophenyl)-1-(3-furyl)-2-propen-1-one, exhibit significant nonlinear optical (NLO) activities and thermal stability, making them promising materials for use in semiconductor devices. These compounds, characterized through UV–vis-NIR spectroscopy, X-ray diffraction, and photoluminescence spectroscopy, along with theoretical calculations, show potential as n-type materials in organic semiconductors due to their electron transport capabilities (Shkir et al., 2019).
Photoactivable Fluorophores
Another line of research focuses on the synthesis and photochemistry of functionalized 3-aroyl-2-(2-furyl)-chromones, which are photoactivable fluorophores. These compounds can convert from non-fluorescent to highly fluorescent states upon irradiation, with functionality that allows for covalent attachment and enhancement of aqueous solubility and fluorescence. This characteristic is achieved through an efficient synthetic pathway, highlighting the compounds' potential in fluorescence-based applications (Cummings, Dizio, & Krafft, 1988).
Molecular Structure and Charge Transport
The synthesis and analysis of compounds like (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, involving techniques like IR and X-ray diffraction, have provided insights into their molecular structure, vibrational wavenumbers, and charge transport mechanisms. These studies underscore the materials' stability and efficiency in electron density transfer, which is crucial for their function in organic semiconductor devices (Najiya et al., 2014).
Effect of Solvent Polarity on Photophysical Properties
The photophysical properties of certain chalcone derivatives have been studied across different solvents to understand their absorption and fluorescence characteristics. The research indicates that these properties are influenced by intramolecular charge transfer interactions, suggesting a stabilization in the singlet excited state. This finding has implications for the design and optimization of materials for photonic and electronic applications (Kumari et al., 2017).
properties
IUPAC Name |
(E)-3-(2-fluorophenyl)-1-(furan-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-4-2-1-3-10(12)5-6-13(15)11-7-8-16-9-11/h1-9H/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLWPEBMDDFAKS-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=COC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=COC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-fluorophenyl)-1-(3-furyl)-2-propen-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


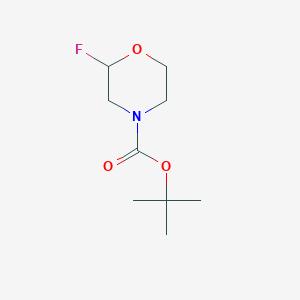
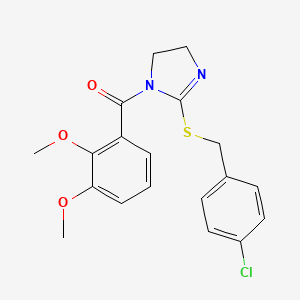

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2942299.png)
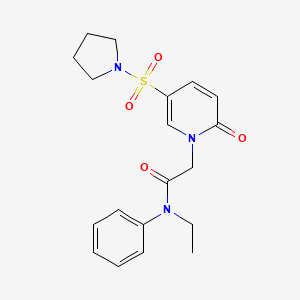
![(Z)-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)pentanamide](/img/structure/B2942302.png)
![1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/no-structure.png)
![5-(1,2-dithiolan-3-yl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pentanamide](/img/structure/B2942304.png)
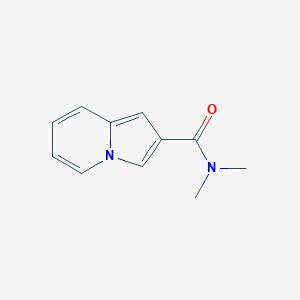
![2-methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2942306.png)
![8-(2-((2-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2942308.png)
![2-benzyl-5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2942311.png)
![4-chloro-N-{3-[1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2942314.png)